molecular formula C10H9F3O3 B7838137 Methyl 3-methoxy-5-(trifluoromethyl)benzoate

Methyl 3-methoxy-5-(trifluoromethyl)benzoate

Cat. No.: B7838137
M. Wt: 234.17 g/mol
InChI Key: XMNNYFLRCFJXHH-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-5-(trifluoromethyl)benzoate is a substituted aromatic ester characterized by a methoxy group at the 3-position and a trifluoromethyl group at the 5-position of the benzene ring. For example, related esters such as methyl 2-methyl-3-nitro-5-(trifluoromethoxy)benzoate are synthesized via nitration and esterification steps involving sulfuric acid, nitric acid, and thionyl chloride . The trifluoromethyl and methoxy substituents are common in agrochemicals and pharmaceuticals due to their electron-withdrawing and steric effects, which influence reactivity and bioavailability .

Properties

IUPAC Name

methyl 3-methoxy-5-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-15-8-4-6(9(14)16-2)3-7(5-8)10(11,12)13/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNNYFLRCFJXHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalyst Selection

The choice of catalyst significantly impacts reaction efficiency. For esterification, sulfuric acid outperforms hydrochloric acid due to its superior protonating ability, reducing side product formation. In Grignard reactions, magnesium turnings are preferred over powder for safer handling and consistent reactivity.

Solvent Systems

Tetrahydrofuran (THF) is the solvent of choice for Grignard reactions due to its ability to stabilize reactive intermediates. Conversely, biphasic systems (water/dichloromethane) in direct methylation improve phase separation and product isolation.

Temperature Control

Exothermic reactions, such as Grignard reagent formation, require precise cooling to prevent thermal runaway. Maintaining temperatures below −40°C during CO₂ carboxylation ensures high selectivity for the trifluoromethyl group .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxy-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The methoxy and trifluoromethyl groups on the benzene ring can participate in electrophilic and nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to yield alcohols or other derivatives.

    Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride) are commonly used.

    Nucleophilic Substitution: Bases like sodium hydroxide or potassium carbonate can facilitate these reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated derivatives, while oxidation can produce carboxylic acids.

Scientific Research Applications

Medicinal Chemistry Applications

The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making methyl 3-methoxy-5-(trifluoromethyl)benzoate a candidate for drug development.

Synthesis and Chemical Reactions

This compound can be synthesized through various chemical pathways that utilize its unique structure for further functionalization:

  • Reactions with Amines : The compound can undergo reactions with various amines to form amides or other derivatives that may possess enhanced biological activity. This is particularly relevant in the synthesis of novel pharmaceuticals .
  • Visible-Light-Mediated Reactions : Recent studies have explored visible-light-mediated synthesis methods that utilize this compound as a precursor for creating more complex molecules, demonstrating its versatility in organic synthesis .

Material Science Applications

The unique properties of this compound also lend themselves to applications in material sciences:

  • Fluorinated Polymers : Compounds with trifluoromethyl groups are often incorporated into polymer matrices to enhance thermal stability and chemical resistance. This property is valuable in developing coatings and advanced materials for industrial applications .
  • Electronic Materials : The incorporation of such fluorinated compounds into electronic materials has been studied for their potential to improve the performance of devices due to their unique electronic properties .

Case Studies and Research Findings

Several studies highlight the potential applications of this compound:

StudyFocusFindings
Study AAntimicrobial PropertiesDemonstrated effectiveness against MRSA strains with MIC values <1 µg/mL for related trifluoromethyl compounds .
Study BSynthesis PathwaysExplored visible-light-mediated reactions that enhance reaction efficiency and product yield when using similar compounds .
Study CMaterial PropertiesInvestigated the incorporation of trifluoromethyl compounds into polymers, leading to improved thermal stability .

Mechanism of Action

The mechanism of action of methyl 3-methoxy-5-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can improve their bioavailability and efficacy .

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl vs. Trimethoxy Groups : Methyl 3,4,5-trimethoxybenzoate has a lower molecular weight (226.23 g/mol) but a higher melting point (82–84°C) compared to trifluoromethyl-substituted analogs, likely due to enhanced crystallinity from methoxy groups .
  • Amino and Chloro Substituents: The amino group in Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate increases polarity, elevating its boiling point to 305.8°C .

Biological Activity

Methyl 3-methoxy-5-(trifluoromethyl)benzoate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group, in particular, is known to enhance the pharmacological properties of organic compounds, making them more effective in various therapeutic applications. This article provides a detailed overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C10H10F3O3
  • Molecular Weight : 236.18 g/mol
  • IUPAC Name : this compound

The presence of the trifluoromethyl group significantly impacts the lipophilicity and metabolic stability of the compound, which are crucial for its biological activity.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial activity. For instance, a study on various trifluoromethyl-substituted phenyl derivatives showed significant effectiveness against drug-resistant bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) . this compound could potentially share similar antimicrobial properties due to its structural characteristics.

CompoundMinimum Inhibitory Concentration (MIC)Target Bacteria
Trifluoromethyl phenyl derivative1 µg/mLS. aureus
Trifluoro aniline derivative< 0.5 µg/mLMRSA
This compoundTBDTBD

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted on a series of trifluoromethyl-substituted pyrazole derivatives demonstrated that these compounds exhibited potent growth inhibition against various bacterial strains, with MIC values as low as 0.25 µg/mL . The presence of hydrophobic substituents on the phenyl ring was found to enhance antimicrobial activity.
  • Pharmacokinetic Properties : Research highlights that compounds with trifluoromethyl groups often exhibit improved pharmacokinetic profiles, including better absorption and distribution characteristics . This suggests that this compound may also benefit from similar enhancements in bioavailability.

Q & A

Q. What are the standard synthetic routes for Methyl 3-methoxy-5-(trifluoromethyl)benzoate, and how can intermediates be optimized for yield?

  • Methodological Answer : The synthesis typically involves esterification of 3-methoxy-5-(trifluoromethyl)benzoic acid with methanol under acidic catalysis. A retrosynthetic approach (e.g., using PubChem data for analogous compounds) suggests starting from halogenated precursors (e.g., 3-bromo derivatives) followed by methoxylation and trifluoromethylation .
  • Key Steps :

Halogenation : Introduce bromine at the meta position (e.g., 3-bromo-5-(trifluoromethyl)benzoic acid).

Methoxylation : Replace bromine with methoxy via nucleophilic substitution (e.g., using NaOMe/CuI).

Esterification : React with methanol and H₂SO₄ to form the methyl ester.

  • Optimization : Adjust reaction temperature (80–100°C) and solvent polarity (e.g., DMF vs. THF) to minimize side products. Monitor purity via HPLC (C18 column, MeCN/H₂O mobile phase) .

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Expect signals for methoxy (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–7.5 ppm), and ester methyl (δ 3.9 ppm). Trifluoromethyl (CF₃) splits adjacent aromatic protons into doublets .
  • ¹³C NMR : CF₃ appears at δ 120–125 ppm (quartet, J = 280–320 Hz) .
  • X-Ray Crystallography : Use SHELX software for structure refinement. For disordered CF₃ groups, apply restraints (e.g., ISOR, DELU) and validate with R-factor convergence (<5%) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing CF₃ group deactivates the aromatic ring, limiting electrophilic substitution. However, it enhances stability in Suzuki-Miyaura couplings.
  • Case Study : Coupling with boronic acids (e.g., aryl-Bpin) requires Pd(PPh₃)₄ catalyst and K₂CO₃ base in THF/H₂O (80°C, 12h). Monitor regioselectivity via LC-MS .
  • Data Contradictions : Some studies report lower yields (<40%) due to steric hindrance from CF₃. Mitigate by using bulkier ligands (e.g., XPhos) .

Q. What strategies resolve discrepancies in crystallographic data for derivatives of this compound?

  • Methodological Answer : Contradictions often arise from disordered CF₃ or methoxy groups.
  • Refinement Workflow :

Data Collection : Use high-resolution (<1.0 Å) synchrotron data to resolve disorder.

SHELXL : Apply PART instructions for split positions and refine occupancy ratios.

Validation : Check ADDSYM in PLATON to detect missed symmetry .

  • Example : A derivative (methyl 2-hydroxy-6-(trifluoromethyl)benzoate) showed CF₃ disorder resolved by twinning refinement (TWIN/BASF commands) .

Q. How can this compound serve as a precursor in drug discovery or agrochemical research?

  • Methodological Answer : Its ester group allows hydrolysis to carboxylic acids for amide bond formation. The CF₃ group enhances metabolic stability in lead compounds.
  • Application :
  • Antifungal Agents : Synthesize analogs by replacing methoxy with heterocycles (e.g., triazoles). Test efficacy via microbroth dilution (MIC < 2 µg/mL) .
  • Herbicides : Introduce sulfonylurea moieties via nucleophilic substitution. Evaluate herbicidal activity in Arabidopsis thaliana models .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation (use fume hoods).
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers (e.g., HNO₃).
  • Spill Response : Neutralize with sodium bicarbonate, then adsorb with vermiculite .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.